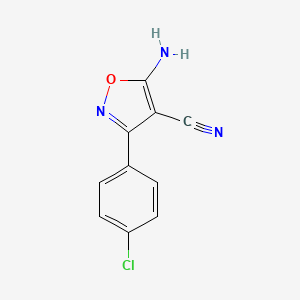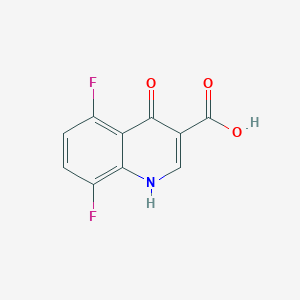
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Übersicht
Beschreibung
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H5F2NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is 225.15 . The InChI code is 1S/C10H5F2NO3/c11-5-1-2-6 (12)8-7 (5)9 (14)4 (3-13-8)10 (15)16/h1-3H, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs have shown significant antibacterial properties. For instance, the synthesis and antibacterial activity of various 6,8-difluoro analogs of quinolones, including those with substituted benzyl groups, have been explored. Some of these compounds demonstrated good antibacterial activities, highlighting their potential use in developing new antibacterial agents (Sheu et al., 1998).
Photolabile Protecting Group for Carboxylic Acids
The compound has been used in the synthesis of photolabile protecting groups. A study described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a close relative of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This compound showed high efficiency and sensitivity to multiphoton-induced photolysis, useful in vivo (Fedoryak & Dore, 2002).
Structure-Activity Relationships in Antibacterial Agents
Research on structure-activity relationships in quinolone antibacterial agents often includes analogs of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. One study synthesized a series of 5,7-disubstituted quinolines, showing that certain amino and piperazinyl groups at specific positions increased overall antibacterial properties. This research aids in understanding how structural changes in quinolones impact their antibacterial efficacy (Miyamoto et al., 1990).
Antibacterial Activity of Functionalised Quinolines
Functionalized quinolines derived from 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, structurally related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. Certain compounds exhibited promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Proton-Transfer Compounds in Hydrogen-Bonded Structures
Compounds like 8-hydroxyquinoline, which share structural similarities with 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been used to study hydrogen-bonded structures. These studies contribute tounderstanding how such compounds interact in different molecular configurations, which is essential in developing new materials and understanding biological processes (Smith, Wermuth, & White, 2008).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives of hydroxyquinolines, including those with ethynyl moieties in positions related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, have been researched. These studies provide insights into the physicochemical properties of new structures, which can have implications in various fields of chemistry and materials science (Maklakova et al., 2019).
pH-Sensing Properties in Novel Compounds
Studies have also been conducted on 8-hydroxyquinoline-substituted compounds for their pH-sensing properties. These compounds, related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, showed OFF-ON-OFF type pH-dependent fluorescent sensors, demonstrating their potential application in biological and chemical sensing technologies (Chen et al., 2011).
Colorimetric Reagent for Metal Detection
Hydroxyquinoline carboxylic acids have been explored as colorimetric reagents for metal detection. Research on 5-hydroxyquinoline-8-carboxylic acid, a compound structurally related to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, demonstrated its utility in detecting ruthenium, showcasing its potential in analytical chemistry (Breckenridge & Singer, 1947).
Hydrogen-Bonded Lamellar Network Studies
Research on hydrogen-bonded lamellar networks using compounds like 8-hydroxyquinoline provides valuable insights into the formation of complex molecular structures. These studies have implications for the development of new materials and understanding molecular interactions (Wang et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPPOUNRNUMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595680 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
223690-44-6 | |
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



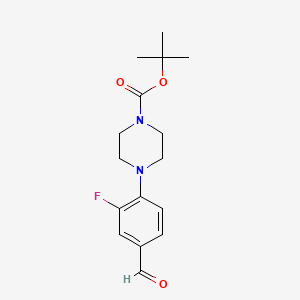
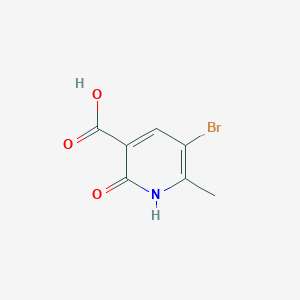
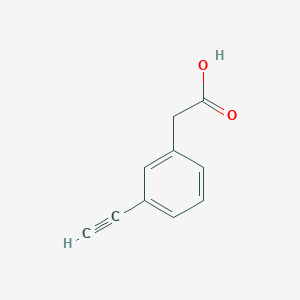
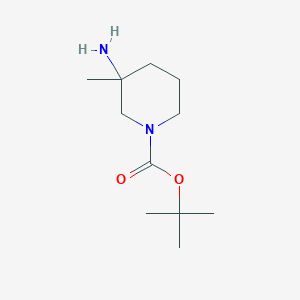
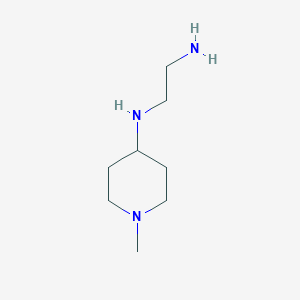
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)
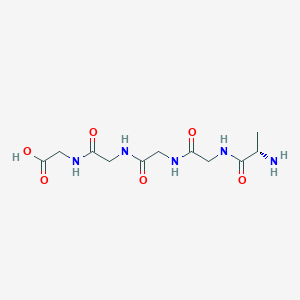
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
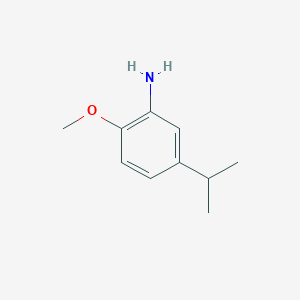
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)
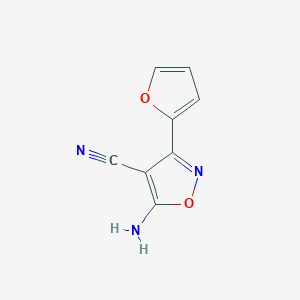
![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)
